rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate
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Overview
Description
rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate typically involves the following steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
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Introduction of the Hydroxy Group: : The hydroxy group at the 3-position can be introduced via selective hydroxylation reactions. This can be achieved using oxidizing agents such as osmium tetroxide or by employing catalytic asymmetric dihydroxylation.
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Attachment of the Methoxyethyl Group: : The 2-methoxyethyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of alkyl halides or sulfonates as electrophiles.
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Carboxylation: : The carboxylate group can be introduced via carboxylation reactions, typically using carbon dioxide or carbonylation reagents.
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tert-Butyl Protection: : The tert-butyl group is often introduced as a protecting group to enhance the stability and solubility of the compound. This can be achieved using tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
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Reduction: : The compound can be reduced to form various derivatives. For example, reduction of the carboxylate group can yield alcohols or aldehydes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane, osmium tetroxide.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various functionalized azetidines.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a valuable tool for probing enzyme mechanisms and investigating protein-ligand interactions.
Medicine
In medicine, azetidine derivatives have shown potential as therapeutic agents. This compound, in particular, may be explored for its potential use in drug development, especially in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate: A similar compound with a different stereochemistry.
tert-Butyl (2S,3S)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate: Another stereoisomer with distinct properties.
tert-Butyl (2R,3R)-3-hydroxy-2-(2-ethoxyethyl)azetidine-1-carboxylate: A compound with a different alkyl group.
Uniqueness
rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxy group, methoxyethyl group, and azetidine ring makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2307738-88-9 |
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Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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